molecular formula C11H17NO3 B13611636 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol

1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol

Cat. No.: B13611636
M. Wt: 211.26 g/mol
InChI Key: IQCARABDRCPELP-UHFFFAOYSA-N
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Description

1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO3. It is a significant intermediate in the synthesis of various pharmaceuticals and chemical substances. This compound is known for its unique structural features, which include an amino group and two methoxy groups attached to a phenyl ring, making it a versatile molecule in organic synthesis .

Preparation Methods

The synthesis of 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol can be achieved through several methods. One common synthetic route involves the reaction of 2,4-dimethoxyacetophenone with ammonia and a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product with high purity . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines .

Scientific Research Applications

1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the methoxy groups can participate in hydrophobic interactions, further modulating the compound’s effects . These interactions can affect enzyme activity, receptor binding, and other cellular processes, making the compound valuable in both research and therapeutic contexts .

Comparison with Similar Compounds

1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

1-amino-2-(2,4-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO3/c1-11(13,7-12)9-5-4-8(14-2)6-10(9)15-3/h4-6,13H,7,12H2,1-3H3

InChI Key

IQCARABDRCPELP-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=C(C=C(C=C1)OC)OC)O

Origin of Product

United States

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